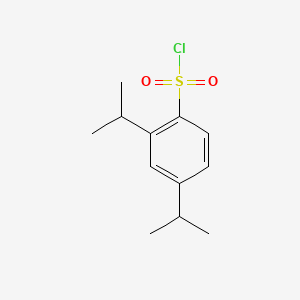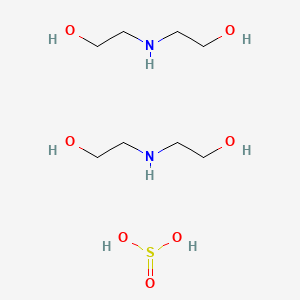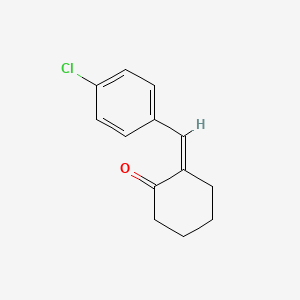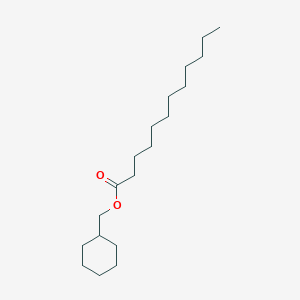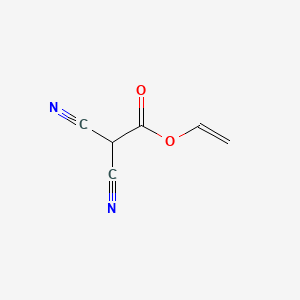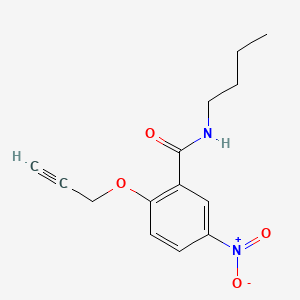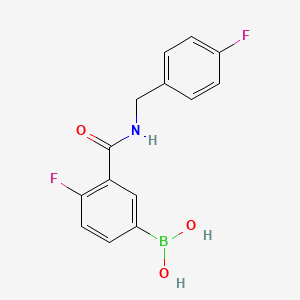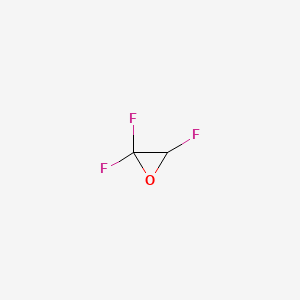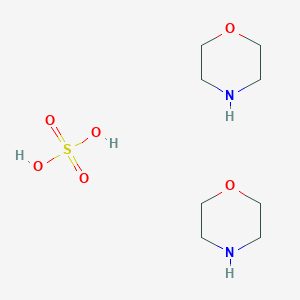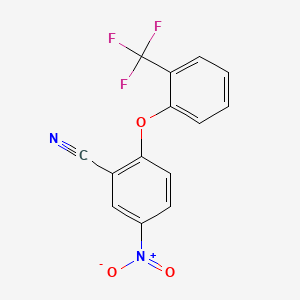
Benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)-: is an organic compound characterized by the presence of a benzonitrile core substituted with a nitro group and a trifluoromethyl phenoxy group. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties that make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- typically involves the nitration of a suitable benzonitrile precursor followed by the introduction of the trifluoromethyl phenoxy group. One common method involves the reaction of 5-nitro-2-hydroxybenzonitrile with 2-(trifluoromethyl)phenol in the presence of a suitable base and a coupling agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- may involve large-scale nitration and coupling reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions: Benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
科学研究应用
Chemistry: Benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group serves as a bioisostere for hydrogen, providing insights into the role of specific functional groups in biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting specific diseases. Its ability to modulate enzyme activity and receptor interactions makes it a valuable tool in drug discovery.
Industry: In the industrial sector, benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The nitro group can undergo redox reactions, modulating the activity of redox-sensitive enzymes and signaling pathways. These interactions result in the modulation of biological processes, including enzyme inhibition, receptor activation, and gene expression.
相似化合物的比较
- 2-Nitro-5-(trifluoromethyl)benzonitrile
- 4-Nitro-2-(trifluoromethyl)phenol
- 5-Nitro-2-(trifluoromethyl)benzoic acid
Comparison: Benzonitrile, 5-nitro-2-(2-(trifluoromethyl)phenoxy)- is unique due to the presence of both a nitro group and a trifluoromethyl phenoxy group on the benzonitrile core. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the nitro group provides redox activity, making it a versatile tool in various scientific and industrial applications.
属性
CAS 编号 |
82674-09-7 |
|---|---|
分子式 |
C14H7F3N2O3 |
分子量 |
308.21 g/mol |
IUPAC 名称 |
5-nitro-2-[2-(trifluoromethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C14H7F3N2O3/c15-14(16,17)11-3-1-2-4-13(11)22-12-6-5-10(19(20)21)7-9(12)8-18/h1-7H |
InChI 键 |
WQUYMOGVKUGHET-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


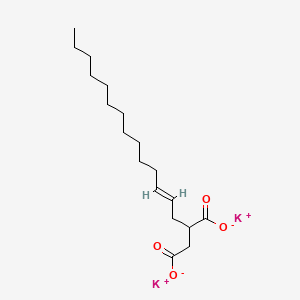
![Methyl 2-[(2-methyldecyl)amino]benzoate](/img/structure/B12650415.png)
